3-Methylhept-4-yn-3-ol
Overview
Description
3-Methylhept-4-yn-3-ol is a chemical compound belonging to the class of alcoholsThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
This compound is an acetylenic alcohol , a class of compounds known for their diverse biological activities, but its specific targets remain to be identified.
Mode of Action
It’s known that it can react with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle .
Biochemical Pathways
The biochemical pathways affected by 3-Methylhept-4-yn-3-ol are currently unknown . It’s known that the compound can undergo cyclization to form 3-oxabicyclo[330]octenes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 3-Methylhept-4-yn-3-ol involves the reaction of but-1-yne with sodium amide (NaNH2) to generate an acetylide anion. This anion then reacts with 3-pentanone (CH3COCH2CH3) followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of hydrogen peroxide (H2O2) can be employed.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halohydrins or other substituted derivatives.
Scientific Research Applications
3-Methylhept-4-yn-3-ol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through reactions like Claisen and Cope rearrangements.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-Methylhex-5-en-3-yn-2-ol
- 2-Methylhept-6-en-3-yn-2-ol
Comparison: 3-Methylhept-4-yn-3-ol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the presence of both the hydroxyl group and the triple bond, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-methylhept-4-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXNDOUSGSHEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499217 | |
Record name | 3-Methylhept-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71065-39-9 | |
Record name | 3-Methylhept-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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